4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-ethyl-substituted benzene sulfonamide moiety linked to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline ring is further functionalized at the 1-position with a furan-2-carbonyl group. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using programs such as SHELX ) and spectroscopic methods (NMR, HRMS) .
Properties
IUPAC Name |
4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-2-16-7-11-19(12-8-16)29(26,27)23-18-10-9-17-5-3-13-24(20(17)15-18)22(25)21-6-4-14-28-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIPHSBGLWOALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Benzenesulfonamide Group Addition: The final step involves the sulfonation of the quinoline-furan intermediate with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, pyridine as a base
Major Products
Oxidation: Furanones
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted benzenesulfonamide derivatives
Scientific Research Applications
4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring can form reactive intermediates that interact with cellular proteins, leading to inhibition of enzymatic activity. The benzenesulfonamide group can enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Structural Analog: 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide
Key Differences :
- Substituents on Benzene Ring: The target compound has a 4-ethyl group, whereas the analog in features 4-ethoxy and 3-fluoro substituents.
- Quinoline Functionalization: The target compound’s furan-2-carbonyl group contrasts with the propylsulfonyl group in the analog. The sulfonyl group is a strong electron-withdrawing moiety, which may influence solubility and intermolecular interactions (e.g., hydrogen bonding) .
Table 1: Structural Comparison
*Molecular formulas are approximated based on structural analysis.
Sulfonamide Derivatives from Electronic Supplementary Material ()
The compounds 2e and 2f in share the sulfonamide backbone but differ in their substituents:
- 2e : Features a bulky tert-butylphenyl group and a piperidinyloxy moiety.
- 2f : Incorporates a biphenyl group, increasing aromatic surface area for π-π stacking interactions.
Key Insights :
- Synthesis Efficiency : Both analogs were synthesized via GP1 methods with moderate yields (66–75%), suggesting that steric bulk (e.g., tert-butyl in 2e) may reduce reaction efficiency compared to less hindered derivatives .
- Characterization : NMR and HRMS data confirm structural integrity, a standard approach for sulfonamide derivatives that likely applies to the target compound .
Tetrahydroquinoline-Based Building Blocks ()
highlights tetrahydroquinolin-7-yl sulfurofluoridate, a building block with a sulfurofluoridate group. The target compound’s furan-2-carbonyl group may offer distinct reactivity or binding profiles compared to sulfurofluoridate derivatives, which are typically used as electrophilic intermediates .
Implications of Substituent Variations
- Electronic Effects : Electron-withdrawing groups (e.g., fluoro, sulfonyl) enhance electrophilicity and may improve target binding, whereas electron-donating groups (e.g., ethyl, ethoxy) could modulate solubility .
- Steric Considerations : Bulky substituents (e.g., propylsulfonyl, biphenyl) may hinder binding to sterically sensitive enzyme active sites compared to the planar furan-carbonyl group .
Biological Activity
The compound 4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. The presence of the furan-2-carbonyl group enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. A study indicated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains of bacteria. The specific compound under review has shown promising results in inhibiting growth in laboratory settings, suggesting it could be effective against resistant bacterial strains.
Anticancer Potential
Research has demonstrated that compounds containing tetrahydroquinoline structures possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies on this compound suggest similar effects, with ongoing investigations into its efficacy against different cancer cell lines.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism may also extend to other biological targets in mammalian cells.
- Interaction with Cellular Receptors : There is evidence that compounds with similar structures can interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary computational studies suggest favorable absorption characteristics and low toxicity profiles compared to traditional sulfonamides.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-life | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
